N-(cyclopropylmethyl)aniline

Overview

Description

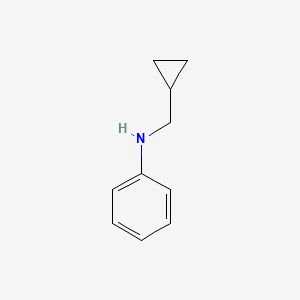

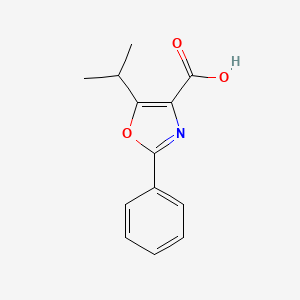

N-(cyclopropylmethyl)aniline is an organic compound with the molecular weight of 147.22 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C10H13N/c1-2-4-10(5-3-1)11-8-9-6-7-9/h1-5,9,11H,6-8H2 . This indicates that the molecule consists of a cyclopropylmethyl group attached to an aniline.

Scientific Research Applications

Copper-promoted N-cyclopropylation of Anilines and Amines

Copper-promoted reactions play a significant role in the development of N-cyclopropyl derivatives from anilines. A study by Bénard, Neuville, and Zhu (2010) demonstrated that the reaction of anilines with cyclopropylboronic acid, in the presence of copper acetate and bipyridine under air, yields N-cyclopropyl derivatives effectively.

Synthesis of N-Cyclopropylanilines

The synthesis of N-cyclopropylanilines involves specific methodologies. Yoshida et al. (2003) [Yoshida, Umezu, Hamada, Atsumi, Tabuchi] developed a high-yield condensation reaction of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane, demonstrating a practical approach to synthesizing these compounds (Yoshida et al., 2003).

Palladium-Catalyzed C–N Cross-Coupling Reactions

The use of palladium-catalyzed cross-coupling reactions for synthesizing anilines and their derivatives is a notable application. Ruiz-Castillo and Buchwald (2016) reviewed how these methods have been developed and applied in both basic and applied chemical research, highlighting their reliability and versatility in forming C–N bonds (Ruiz-Castillo & Buchwald, 2016).

Mesoporous Silica Drug Delivery Systems

N-(propyl)aniline-modified mesoporous silica nanoparticles, used as carriers in drug delivery systems, showcase the application in medicinal chemistry. Beňová et al. (2021) investigated this system for the co-adsorption and co-release of drugs, revealing its effectiveness in controlled drug delivery, particularly in tumor-affected areas (Beňová et al., 2021).

Corrosion Inhibition

The application in corrosion inhibition is another significant area. Daoud et al. (2014) studied the inhibiting action of a synthesized aniline derivative on the corrosion of mild steel, highlighting its efficiency and the underlying mechanisms based on adsorption and quantum chemical calculations (Daoud et al., 2014).

Aniline Alkylation over Solid Acid Catalysts

The process of aniline alkylation over various solid acid catalysts is crucial in synthesizing alkyl anilines, which are intermediates in numerous industrial applications. Narayanan and Deshpande (2000) provided a detailed discussion on the physico-chemical characteristics of these catalysts and their role in controlling conversion and selectivity in aniline alkylation (Narayanan & Deshpande, 2000).

Synthesis of Biologically Active Oxadiazole Derivatives

In the field of pharmaceutical chemistry, the synthesis of novel biologically active compounds is a key application. Kavitha, Kannan, and Gnanavel (2016) synthesized a series of aniline derivatives and evaluated them for antidiabetic, anti-inflammatory, and anticancer activities, showcasing the potential of these compounds in drug development (Kavitha et al., 2016).

Environmental Safety and Endocrine Disruption Studies

Aniline derivatives also have implications in environmental safety. Bhuiyan et al. (2019) investigated the endocrine disruption potential of aniline derivatives, providing insights into their impact on reproductive toxicity in aquatic organisms and suggesting the need for further investigation into their long-term exposure effects (Bhuiyan et al., 2019).

Safety and Hazards

properties

IUPAC Name |

N-(cyclopropylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-4-10(5-3-1)11-8-9-6-7-9/h1-5,9,11H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFBSIJFMJLIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36178-60-6 | |

| Record name | N-(cyclopropylmethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2597955.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2597959.png)

![N-[4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2597960.png)

![N~6~,N~6~-diethyl-N~4~-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2597962.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2597965.png)

![N-[(3-Fluoro-5-methoxyphenyl)methyl]-N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B2597967.png)

![(Z)-N-(7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(4-ethylphenyl)acetamide](/img/structure/B2597968.png)

![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2597975.png)